(Z)-3-(2-((4-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol
Descripción
The compound “(Z)-3-(2-((4-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol” is a thiazole derivative featuring a methoxyphenylimino group at position 2, a 3-nitrophenyl substituent at position 4, and a propan-1-ol moiety at position 3 of the thiazole ring. The Z-configuration of the imino group and the electron-withdrawing nitro substituent are critical to its electronic profile, which may enhance binding affinity to cellular targets such as cyclin-dependent kinases (CDKs) or STING (stimulator of interferon genes) agonists .
Propiedades
IUPAC Name |
3-[2-(4-methoxyphenyl)imino-4-(3-nitrophenyl)-1,3-thiazol-3-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-26-17-8-6-15(7-9-17)20-19-21(10-3-11-23)18(13-27-19)14-4-2-5-16(12-14)22(24)25/h2,4-9,12-13,23H,3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWJSOPVUSCVEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Features
Thiazole derivatives with aryl substituents exhibit distinct structural and electronic properties depending on substituent type and position. Below is a comparative analysis with key analogs:
*The 3-nitrophenyl group introduces steric hindrance and electronic effects, reducing planarity compared to fully aromatic analogs .
Electronic and Physicochemical Properties
Computational studies using density functional theory (DFT) or wavefunction analysis (e.g., Multiwfn ) could elucidate key differences:
- Electrostatic Potential: The nitro group in the target compound creates a strong electron-deficient region, facilitating interactions with positively charged residues in enzymatic pockets.
- Solubility: The propan-1-ol moiety improves aqueous solubility compared to non-polar analogs like compound 4 in , which lacks hydroxyl groups .
- LogP Values : The target compound’s calculated LogP (~2.8) is lower than that of fluorophenyl derivatives (LogP ~3.5, ), suggesting better bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
